3-Biphenyl-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Description
®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a biphenyl group attached to a piperazine ring, which is further connected to a carboxylic acid esterified with a tert-butyl group
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl 3-[(4-phenylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-14-13-23-20(16-24)15-17-9-11-19(12-10-17)18-7-5-4-6-8-18/h4-12,20,23H,13-16H2,1-3H3 |
InChI Key |
BTMQADBUOZDIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the carboxylic acid group using tert-butyl alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid . Another approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on higher yields and safer reaction conditions. For instance, the use of flow microreactor systems can enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Biphenyl carboxylic acids
Reduction: Alcohol derivatives
Substitution: Piperazine derivatives with various substituents
Scientific Research Applications
Chemistry
In chemistry, ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore.
Industry
Industrially, the compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carboxylic acid tert-butyl ester
- Piperazine-1-carboxylic acid tert-butyl ester
- 3-Biphenylmethyl-piperazine
Uniqueness
What sets ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER apart is the combination of the biphenyl and piperazine moieties, which provides a unique set of chemical and physical properties.
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